molecular formula C17H23N3O2 B12446739 2-(1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide

2-(1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide

Katalognummer: B12446739
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: BZCSCCOUUOITRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide is a synthetic organic compound that features an indole ring and a morpholine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide typically involves the reaction of an indole derivative with a morpholine derivative under specific conditions. One common method involves the use of a base-promoted reaction where the indole derivative is reacted with a morpholine derivative in the presence of a suitable base . The reaction conditions often include a solvent such as dimethylformamide (DMF) and a temperature range of 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of nitro or halogenated indole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1H-indol-3-yl)acetamide: Similar structure but lacks the morpholine moiety.

    N-(3-(morpholin-4-yl)propyl)acetamide: Similar structure but lacks the indole ring.

Uniqueness

2-(1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide is unique due to the presence of both the indole ring and the morpholine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C17H23N3O2

Molekulargewicht

301.4 g/mol

IUPAC-Name

2-indol-1-yl-N-(3-morpholin-4-ylpropyl)acetamide

InChI

InChI=1S/C17H23N3O2/c21-17(18-7-3-8-19-10-12-22-13-11-19)14-20-9-6-15-4-1-2-5-16(15)20/h1-2,4-6,9H,3,7-8,10-14H2,(H,18,21)

InChI-Schlüssel

BZCSCCOUUOITRW-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CCCNC(=O)CN2C=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.